molecular formula C32H54O19 B13739342 Octyl-agarose

Octyl-agarose

Cat. No.: B13739342
M. Wt: 742.8 g/mol
InChI Key: SSFUVZRHOMBVGY-SFRGAKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl-agarose is a compound widely used in biocatalysis and enzyme immobilization. It consists of agarose, a polysaccharide derived from seaweed, modified with octyl groups. This modification enhances the hydrophobic interactions, making it an excellent support for immobilizing enzymes, particularly lipases. The immobilization on this compound allows for the reuse of enzymes and improves their stability and activity in various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octyl-agarose involves the activation of agarose beads followed by the attachment of octyl groups. Typically, agarose beads are activated using epichlorohydrin, which introduces reactive epoxy groups. These epoxy groups then react with octylamine under alkaline conditions to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure uniform modification of agarose beads. The activated agarose beads are mixed with octylamine in the presence of a base, and the reaction is carried out at elevated temperatures to achieve efficient coupling .

Chemical Reactions Analysis

Types of Reactions

Octyl-agarose primarily undergoes reactions related to enzyme immobilization. The hydrophobic octyl groups facilitate the binding of enzymes through hydrophobic interactions. This immobilization can be reversible or irreversible, depending on the conditions used .

Common Reagents and Conditions

Major Products Formed

The major product formed is the this compound itself, which serves as a support for enzyme immobilization. The immobilized enzymes can then be used in various biocatalytic processes .

Mechanism of Action

The mechanism by which octyl-agarose exerts its effects is primarily through hydrophobic interactions. The octyl groups on the agarose beads interact with the hydrophobic regions of enzymes, leading to their immobilization. This immobilization enhances the stability and activity of the enzymes, allowing them to be reused in multiple reaction cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Octyl-Agarose

This compound is unique due to its ability to immobilize enzymes through hydrophobic interactions, which often results in higher stability and activity compared to other supports. This makes it particularly useful for industrial applications where enzyme reuse and stability are critical .

Properties

Molecular Formula

C32H54O19

Molecular Weight

742.8 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-2-octyloxane-3,4,5-triol

InChI

InChI=1S/C32H54O19/c1-2-3-4-5-6-7-8-32(28(41)19(37)17(35)14(10-34)50-32)51-24-16-12-44-27(24)22(40)31(47-16)49-25-18(36)13(9-33)46-30(21(25)39)48-23-15-11-43-26(23)20(38)29(42)45-15/h13-31,33-42H,2-12H2,1H3/t13-,14-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+/m1/s1

InChI Key

SSFUVZRHOMBVGY-SFRGAKGWSA-N

Isomeric SMILES

CCCCCCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O

Canonical SMILES

CCCCCCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O

Origin of Product

United States

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